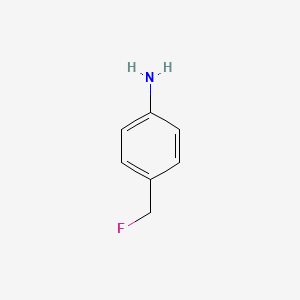

4-(Fluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(fluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUYVFDFOHPQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601729 | |

| Record name | 4-(Fluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61865-29-0 | |

| Record name | 4-(Fluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Fluoromethyl)aniline synthesis protocols

An In-Depth Technical Guide to the Synthesis of 4-(Fluoromethyl)aniline

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a fluoromethyl group at the para-position of the aniline scaffold can significantly modulate the physicochemical and biological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a key synthetic protocol for this compound, focusing on the deoxofluorination of 4-aminobenzyl alcohol. As a senior application scientist, this document is structured to offer not just a procedural outline, but a deep dive into the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Significance of the Fluoromethyl Group in Drug Design

The strategic introduction of fluorine-containing functional groups is a widely employed strategy in modern drug development. The fluoromethyl group (-CH₂F) is particularly interesting as it can act as a bioisostere for a hydroxyl or a methyl group, while offering distinct electronic properties. Its moderate lipophilicity and ability to participate in hydrogen bonding can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Core Synthesis Strategy: Deoxofluorination of 4-Aminobenzyl Alcohol

The most direct and efficient laboratory-scale synthesis of this compound involves the deoxofluorination of the readily available precursor, 4-aminobenzyl alcohol. This transformation replaces the hydroxyl group of the alcohol with a fluorine atom.

Reaction Overview

The overall transformation is depicted below:

Caption: Deoxofluorination of 4-aminobenzyl alcohol.

Mechanistic Insights: The Role of DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides under mild conditions.[1][2] The reaction proceeds via an SN2 or SN1-like mechanism, depending on the substrate.[3] For a primary benzylic alcohol like 4-aminobenzyl alcohol, the mechanism is likely to have significant SN2 character.

The proposed mechanism involves the following key steps:

-

Activation of the Alcohol: The hydroxyl group of 4-aminobenzyl alcohol attacks the electrophilic sulfur atom of DAST, displacing a fluoride ion to form an alkoxysulfurane intermediate.

-

Formation of a Good Leaving Group: This intermediate rearranges to form a more stable species with a potent leaving group.

-

Nucleophilic Attack by Fluoride: The displaced fluoride ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group to form the desired this compound.

Caption: Simplified mechanism of DAST-mediated deoxofluorination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-aminobenzyl alcohol using DAST.

Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently upon heating.[2][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Aminobenzyl alcohol | ≥98% | Commercially Available |

| Diethylaminosulfur trifluoride (DAST) | ≥95% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | - |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | - |

| Silica gel | 60 Å, 230-400 mesh | - |

| Solvents for chromatography (e.g., ethyl acetate, hexanes) | HPLC Grade | - |

Step-by-Step Procedure

-

Reaction Setup:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of DAST:

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.2 eq.) dropwise to the stirred solution of 4-aminobenzyl alcohol via the dropping funnel over 15-20 minutes. Maintain the temperature at -78 °C during the addition. A color change may be observed.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

-

Gradually warm the reaction to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system for TLC is ethyl acetate/hexanes.

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done slowly as gas evolution may occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically an oil or a solid. Purify the crude material by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

-

Collect the fractions containing the desired product (visualized by TLC with a UV lamp and/or staining).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the fluoromethyl group.

-

¹³C NMR Spectroscopy: To further confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | - Increase the reaction time or allow the reaction to warm to room temperature for a longer period. - Ensure the use of a slight excess of DAST (up to 1.5 eq.). |

| Decomposition of DAST. | - Use a fresh bottle of DAST. - Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. | |

| Product loss during work-up. | - Perform multiple extractions with DCM. - Ensure the aqueous layer is saturated with NaCl to minimize the solubility of the product. | |

| Formation of Side Products | Elimination to form an imine or polymerization. | - Maintain a low reaction temperature during the addition of DAST. - Consider using a milder deoxofluorinating agent like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride). |

| Over-fluorination (unlikely for a monofluoromethyl group). | - Use a stoichiometric amount of the fluorinating agent. |

Alternative Synthetic Strategies

While the deoxofluorination of 4-aminobenzyl alcohol is a primary method, other strategies exist, though they may be less direct or efficient.

Halogen Exchange (Halex) Reaction

This approach involves the synthesis of a 4-(halomethyl)aniline precursor, such as 4-(chloromethyl)aniline or 4-(bromomethyl)aniline, followed by a nucleophilic substitution with a fluoride source (e.g., potassium fluoride, cesium fluoride).

Caption: Halogen exchange reaction for this compound synthesis.

This method can be effective, but the synthesis of the starting 4-(halomethyl)aniline can be challenging due to the reactivity of the benzylic halide and the potential for self-reaction of the aniline.

Conclusion

The synthesis of this compound is a critical transformation for medicinal chemists seeking to introduce this important pharmacophore. The deoxofluorination of 4-aminobenzyl alcohol with DAST represents a robust and reliable method for achieving this on a laboratory scale. By understanding the underlying mechanism, adhering to strict safety protocols, and employing careful experimental technique, researchers can successfully prepare this valuable building block for the advancement of drug discovery programs.

References

- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes. In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/Part 2.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.

- 4-(Trifluoromethyl)aniline. Wikipedia.

- Fluorin

- 4-Fluoroaniline synthesis. ChemicalBook.

- DAST. Enamine.

- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

- How to Prepare 4-Nitro-3-trifluoromethyl Aniline?. Guidechem.

- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd.

- Preparation of fluorinated aniline.

- Deoxyfluorination of alcohols with aryl fluorosulfon

- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Visible light-mediated radical fluoromethylation via halogen atom transfer activ

- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH.

- This compound. PubChem - NIH.

- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PMC - PubMed Central.

- Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)

- An enzymatic Finkelstein reaction: fluorinase catalyses direct halogen exchange. Organic & Biomolecular Chemistry (RSC Publishing).

- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem.

- Benzyl alcohol, o-amino. Organic Syntheses Procedure.

- Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU - West Virginia University.

- Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Organic Chemistry Frontiers (RSC Publishing).

- Process for producing 4-aminobenzyl alcohol derivatives.

- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH.

- Finkelstein Reaction | Halogen Exchange Methods. YouTube.

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-(Fluoromethyl)aniline

This guide provides a detailed exploration of the essential spectroscopic techniques required for the comprehensive characterization of 4-(Fluoromethyl)aniline (CAS: 61865-29-0), a critical building block in pharmaceutical and materials science. For professionals in drug development and chemical research, unambiguous structural verification and purity assessment are paramount. This document moves beyond procedural lists to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of this compound

This compound is an aromatic amine featuring a fluoromethyl (-CH₂F) substituent. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The -CH₂F group, in particular, serves as a bioisostere for a hydroxyl or thiol group, making this compound a valuable synthon in medicinal chemistry.

Given its utility, a multi-faceted spectroscopic approach is not merely recommended but essential for confirming its identity and purity. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For organofluorine compounds like this compound, a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete and unambiguous picture of the molecular structure. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a unique and highly sensitive probe for structural confirmation.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for general analysis, while DMSO-d₆ can be useful for resolving exchangeable protons like those of the amine group.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans is required.

-

¹⁹F NMR Acquisition: Using a multinuclear probe, acquire a proton-coupled ¹⁹F spectrum. A common external reference for ¹⁹F NMR is CFCl₃ (δ = 0 ppm). The high sensitivity of ¹⁹F typically allows for rapid data acquisition.[3]

Data Interpretation and Rationale

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms.

-

Amine Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent, and the peak may disappear upon D₂O exchange, providing definitive confirmation.

-

Fluoromethyl Protons (-CH₂F): This is a key diagnostic signal. It will appear as a doublet due to coupling with the single fluorine atom (²JHF). The expected chemical shift is in the range of δ 5.0-5.5 ppm. The integration of this signal will correspond to two protons.

-

Aromatic Protons: The four protons on the benzene ring will exhibit a pattern characteristic of a 1,4-disubstituted system. Due to the differing electronic nature of the -NH₂ (electron-donating) and -CH₂F (moderately electron-withdrawing) groups, the protons ortho and meta to each group are non-equivalent. This will likely result in two distinct signals, each appearing as a doublet, integrating to two protons each. The protons ortho to the -NH₂ group are expected at approximately δ 6.6-6.8 ppm, while the protons ortho to the -CH₂F group will be further downfield, around δ 7.1-7.3 ppm.

¹⁹F NMR Spectroscopy: This technique is exceptionally useful for fluorinated compounds.[3]

-

Fluoromethyl Fluorine (-CH₂ F): A single fluorine environment is present. Crucially, this signal will be split into a triplet by the two adjacent protons of the methyl group (²JFH). This triplet is an unambiguous confirmation of the -CH₂F moiety.

¹³C NMR Spectroscopy: The ¹³C spectrum reveals the number of unique carbon environments.

-

Fluoromethyl Carbon (-C H₂F): This carbon will appear as a doublet due to the strong one-bond coupling to the fluorine atom (¹JCF). This is a hallmark feature for identifying a C-F bond.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The chemical shifts will be influenced by the substituents. The carbon attached to the amine group (C-NH₂) will be shifted upfield, while the carbon attached to the fluoromethyl group (C-CH₂F) and the other aromatic carbons will have distinct shifts.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.7 | Broad Singlet | - | -NH ₂ |

| ¹H | ~5.3 | Doublet | ~48 (²JHF) | -CH ₂F |

| ¹H | ~6.7 | Doublet | ~8 (³JHH) | Ar-H (ortho to NH₂) |

| ¹H | ~7.2 | Doublet | ~8 (³JHH) | Ar-H (ortho to CH₂F) |

| ¹³C | ~85 | Doublet | ~170 (¹JCF) | -C H₂F |

| ¹³C | ~115 | Singlet | - | Ar-C (ortho to NH₂) |

| ¹³C | ~129 | Singlet | - | Ar-C (ortho to CH₂F) |

| ¹³C | ~130 | Singlet | - | Ar-C -CH₂F |

| ¹³C | ~148 | Singlet | - | Ar-C -NH₂ |

| ¹⁹F | ~ -210 | Triplet | ~48 (²JFH) | -CH₂F |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[4]

Experimental Protocol: IR Analysis

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Data Interpretation and Rationale

The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.

-

N-H Stretching: The primary amine (-NH₂) group will show two distinct, sharp to medium bands in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the -CH₂F group will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will produce one or more sharp bands of variable intensity in the 1500-1620 cm⁻¹ region.

-

C-F Stretching: This is a critical band for confirming fluorination. A very strong, intense absorption band is expected in the 1000-1150 cm⁻¹ region, characteristic of a C-F single bond.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3500 | Medium | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3020 - 3100 | Weak | C-H Stretch | Aromatic |

| 2850 - 2960 | Weak-Medium | C-H Stretch | Aliphatic (-CH₂F) |

| 1500 - 1620 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1000 - 1150 | Strong | C-F Stretch | Fluoroalkane |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its exact elemental composition.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) in positive ion mode is well-suited for anilines, as the amine group is readily protonated.

-

Data Acquisition: Acquire a full scan mass spectrum. For precise formula confirmation, use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

Data Interpretation and Rationale

-

Molecular Ion: The molecular formula of this compound is C₇H₈FN.[5] Its monoisotopic mass is 125.0641 Da.[5] In ESI positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 126.0719.

-

High-Resolution MS (HRMS): An HRMS measurement of this ion provides the most definitive confirmation of the elemental composition. Observing a mass that matches the calculated value to within a few parts per million (ppm) is considered conclusive evidence.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragment ions could include the loss of a fluorine atom or cleavage of the fluoromethyl group.

Table 3: Key Mass Spectrometry Data for this compound

| m/z (Calculated) | Ion Formula | Identity |

| 126.0719 | [C₇H₉FN]⁺ | Protonated Molecule [M+H]⁺ |

| 125.0641 | [C₇H₈FN]⁺˙ | Molecular Ion [M]⁺˙ (in EI) |

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from approximately 200 to 400 nm using a quartz cuvette.

Data Interpretation and Rationale

The UV-Vis spectrum of this compound is dominated by the aniline chromophore. It is expected to display two primary absorption bands corresponding to π → π* transitions within the aromatic ring.[6] The positions of these bands (λ_max) are influenced by the electronic effects of the substituents. The electron-donating amino group causes a bathochromic (red) shift compared to benzene, and the moderately withdrawing fluoromethyl group will subtly modulate these transitions.[7]

Table 4: Expected UV-Vis Absorption Data for this compound

| Expected λ_max (nm) | Transition Type | Chromophore |

| ~230 - 240 | π → π | Benzene Ring (Primary Band) |

| ~280 - 290 | π → π | Benzene Ring (Secondary Band) |

Holistic Data Integration for Unambiguous Characterization

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. The workflow below illustrates how these techniques converge to provide an undeniable structural proof.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

This integrated approach ensures a self-validating system. For instance, the molecular formula determined by HRMS is confirmed by the integration and number of signals in NMR and the functional groups identified by IR. The specific coupling patterns in NMR (the doublet in ¹H and the triplet in ¹⁹F) provide definitive proof of the -CH₂F group, whose presence is corroborated by the strong C-F stretch in the IR spectrum. This level of cross-validation is the hallmark of rigorous scientific characterization.

References

-

SpectraBase. 4-Fluoro-3-(trifluoromethyl)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 4-(Trifluoromethyl)aniline. [Link]

-

Wikipedia. 4-(Trifluoromethyl)aniline. [Link]

-

PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)aniline. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Semantic Scholar. The investigation of fluorine substitution in difluoroanilines with focus on 2,6-difluoroaniline by spectroscopic methods, density functional theory approach, and molecular docking. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluoro-3-(trifluoromethyl)aniline: A Key Intermediate in Chemical Synthesis. [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. [Link]

-

Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]

-

The Automated Topology Builder (ATB) and Repository. 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]

-

SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Density functional theory studies on the molecular structure, vibrational spectral analysis of 4-chloro-3-(trifluoromethyl)aniline | Request PDF. [Link]

-

ResearchGate. The UV–vis absorption spectrum of aniline under different EEF (0.000... | Download Scientific Diagram. [Link]

-

ACS Publications. Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. [Link]

-

The Organic Chemistry Tutor (YouTube). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

National Institute of Standards and Technology. p-Fluoroaniline - the NIST WebBook. [Link]

-

Dalton Transactions Blog. Emily Cuffin-Munday, Development Editor. [Link]

-

The Australian National University. Fluorine-Labelled Proteins for NMR Spectroscopy. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound | C7H8FN | CID 19991832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Fluoromethyl)aniline: A Key Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Fluoromethyl)aniline, a fluorinated building block of increasing importance for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural characteristics, reactivity, and strategic applications, moving beyond simple data recitation to explain the causal relationships that make this compound a valuable tool in the synthesis of novel therapeutics.

Introduction: The Strategic Value of the Monofluoromethyl Group

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] While the trifluoromethyl group (-CF₃) is widely used, its monofluoromethyl (-CH₂F) counterpart offers a more nuanced modulation of a molecule's characteristics. This compound, also known as 4-aminobenzyl fluoride, serves as a key synthon, providing a primary aromatic amine for further elaboration and a monofluorinated methyl group positioned to influence metabolic stability and receptor interactions.[1] This guide will provide the foundational knowledge required to effectively utilize this versatile intermediate.

Molecular Structure and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are essential for reaction planning, analytical method development, and safety assessments.

-

2D and 3D Structures:

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 61865-29-0 | [3] |

| Molecular Formula | C₇H₈FN | [3] |

| Molecular Weight | 125.14 g/mol | [3] |

| Monoisotopic Mass | 125.064077422 Da | [3] |

| Topological Polar Surface Area | 26 Ų | [3] |

| Solubility | Slightly soluble in DMSO, Water (with heat), Methanol | [4] |

Spectroscopic Profile: A Predictive Analysis

While comprehensive, experimentally-derived spectral data for this compound is not widely published, its spectroscopic signature can be reliably predicted based on its structure and established principles of NMR, IR, and mass spectrometry. This predictive analysis is crucial for reaction monitoring and product confirmation.

| Spectroscopy Type | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Two distinct signals, each integrating to 2H, appearing as doublets between δ 6.6-7.3 ppm. The protons ortho to the -NH₂ group will be upfield relative to those ortho to the -CH₂F group. Benzylic Protons (-CH₂F): A characteristic doublet centered around δ 5.2-5.4 ppm, with a large coupling constant (²JH-F ≈ 45-50 Hz) due to geminal coupling with the fluorine atom. Amine Protons (-NH₂): A broad singlet, typically between δ 3.5-4.0 ppm, whose chemical shift is concentration and solvent-dependent. |

| ¹³C NMR | Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-150 ppm). Benzylic Carbon (-CH₂F): A doublet signal around δ 83-85 ppm, with a large one-bond C-F coupling constant (¹JC-F ≈ 160-180 Hz). |

| Infrared (IR) | N-H Stretch: A pair of medium-to-strong bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine. C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1500-1620 cm⁻¹ region. C-F Stretch: A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 125. Key Fragmentation: Expect fragmentation patterns corresponding to the loss of a hydrogen atom (M-1) or a fluorine atom (M-19). The formation of the stable 4-aminobenzyl cation at m/z = 106 after loss of F is also a probable pathway. |

Synthesis and Purification

A robust and scalable synthesis of this compound is crucial for its application. While multiple routes are conceivable, a common strategy involves nucleophilic fluorination of a suitable precursor followed by nitro group reduction. This approach is favored due to the commercial availability of starting materials and the reliability of the transformations.

Representative Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and validation of this compound.

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a two-step synthesis from 4-(bromomethyl)nitrobenzene.

Step 1: Synthesis of 4-(Fluoromethyl)nitrobenzene

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add spray-dried potassium fluoride (KF, 2.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to a suitable polar aprotic solvent like acetonitrile.

-

Reaction Initiation: Add 4-(bromomethyl)nitrobenzene (1.0 eq) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS. The causality for heating is to provide the necessary activation energy for the Sₙ2 displacement of bromide by fluoride, which is often slow at room temperature.

-

Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the crude 4-(fluoromethyl)nitrobenzene from the previous step in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring. The reaction is often exothermic and should be monitored. The Pd/C catalyst provides a surface for the heterogenous catalytic hydrogenation of the nitro group to an amine, a highly efficient and clean transformation.

-

Purification and Validation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Concentrate the filtrate to obtain the crude product.

-

Final Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Confirmation: Confirm the structure and purity of the final product using NMR and MS, comparing the results to the predicted spectral data.

Chemical Reactivity and Mechanistic Insights

This compound possesses three primary sites of reactivity: the nucleophilic amino group, the activated aromatic ring, and the benzylic carbon.

-

Amino Group (-NH₂): As a typical aniline, the amino group is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation, and diazotization upon treatment with nitrous acid to form a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -halogens).

-

Aromatic Ring: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The -CH₂F group is weakly deactivating due to the inductive effect of fluorine. The combined effect makes the positions ortho to the amino group the most reactive sites for electrophiles like halogens or nitrating agents.

-

Fluoromethyl Group (-CH₂F): The C-F bond is strong, making the fluorine a poor leaving group under standard Sₙ2 conditions. However, the benzylic position can be susceptible to nucleophilic substitution under forcing conditions or via an Sₙ1 mechanism if a carbocation can be stabilized.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a molecular scaffold in medicinal chemistry. The strategic introduction of the -CH₂F group can profoundly and beneficially impact a drug candidate's profile.

Key Advantages of the -CH₂F Moiety:

-

Metabolic Blocking: The benzylic position in many drug molecules is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes, leading to rapid clearance. Replacing a benzylic -CH₃ group with -CH₂F can block this metabolic pathway, as the C-F bond is resistant to cleavage, thereby increasing the drug's half-life and bioavailability.[1]

-

Bioisosterism: The monofluoromethyl group can serve as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group. It can act as a hydrogen bond acceptor but, unlike -OH, cannot act as a hydrogen bond donor. This allows chemists to fine-tune interactions with a biological target, potentially increasing binding affinity and selectivity.

-

Lipophilicity Modulation: Fluorination generally increases a molecule's lipophilicity (logP). The -CH₂F group provides a moderate increase in lipophilicity compared to a methyl group, which can be crucial for optimizing a drug's ability to cross cellular membranes and reach its target.[5][6]

-

pKa Modification: The electron-withdrawing nature of fluorine lowers the pKa of nearby amines. Incorporating the -CH₂F group can reduce the basicity of the aniline nitrogen, which can be advantageous for altering a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.[1]

Workflow for Scaffold-Based Drug Discovery

The diagram below illustrates how this compound can be used as a starting scaffold to generate a library of diverse compounds for screening.

Caption: Use of this compound as a scaffold in discovery chemistry.

Safety, Handling, and Storage

As with all aniline derivatives, this compound and its salts should be handled with care. The following information is derived from safety data for the hydrochloride salt and represents best practices.[7][8]

| Aspect | Guideline |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling.[9][10] |

| PPE | Eye/Face Protection: Wear chemical safety goggles or a face shield.[10] Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10] Respiratory Protection: If ventilation is inadequate, use an approved respirator. |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8] Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[8] Inhalation: Move person to fresh air. Seek medical attention.[8] Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9] |

References

-

Lin, S.-Y., Hojjat, M., & Strekowski, L. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications, 27(11), 1975–1981. [Link]

-

Lin, S.-Y., Hojjat, M., & Strekowski, L. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. ResearchGate. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Unnamed Author. (n.d.). The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

Unnamed Author. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Ferreira, P., Gija, A., de Sousa, M., & Alvites, R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

CPAChem. (2022). Safety data sheet for 4-(Trifluoromethyl)aniline. CPAChem. [Link]

-

Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)aniline hydrochloride SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. [Link]

-

Unnamed Author. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Ningbo Inno Pharmchem Co., Ltd.[Link]

- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

PubMed. (2013). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. [Link]

-

Unnamed Author. (n.d.). New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]

-

ResearchGate. (2015). An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]

-

TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. TSI Journals. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Wikipedia. [Link]

-

PubMed Central. (n.d.). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. PubMed Central. [Link]

-

American Chemical Society. (1942). The Preparation and Properties of Some Substituted Benzyl Fluorides. Journal of the American Chemical Society, 64(11), 2714–2717. [Link]

- Google Patents. (n.d.). Preparation of p-aminobenzotrifluoride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H8FN | CID 19991832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Fluoromethyl)aniline

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluoromethyl)aniline, a structurally unique primary aromatic amine, serves as a valuable building block in the synthesis of a wide array of pharmacologically active molecules and advanced materials. The introduction of a fluoromethyl group (-CH₂F) into the aniline scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the precise and unambiguous structural characterization of this compound and its derivatives is paramount in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling constants. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this important fluorinated intermediate.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the amine, aromatic, and fluoromethyl protons. The following table summarizes the predicted ¹H NMR spectral data in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.25 | Doublet | ~8.5 | 2H | Aromatic Protons (ortho to -CH₂F) |

| ~6.70 | Doublet | ~8.5 | 2H | Aromatic Protons (ortho to -NH₂) |

| ~5.30 | Doublet | ~47.5 (²JHF) | 2H | Fluoromethyl Protons (-CH₂) |

| ~3.70 | Broad Singlet | - | 2H | Amine Protons (-NH₂) |

Note: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent, concentration, and instrument parameters.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to display a classic AA'BB' system, which simplifies to two doublets. The protons ortho to the electron-donating amino group are shielded and appear upfield (~6.70 ppm), while the protons ortho to the weakly electron-withdrawing fluoromethyl group are deshielded and appear downfield (~7.25 ppm).

The most characteristic feature of the ¹H NMR spectrum is the signal for the fluoromethyl protons. These protons are split into a doublet by the adjacent fluorine atom, resulting in a large geminal coupling constant (²JHF) of approximately 47.5 Hz. The chemical shift of these protons is significantly downfield (~5.30 ppm) due to the strong deshielding effect of the electronegative fluorine atom.

The amine protons typically appear as a broad singlet around 3.70 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other protic species. The chemical shift of the amine protons is also highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides complementary structural information, with the carbon signals being influenced by the attached fluorine atom. The following table outlines the predicted ¹³C NMR spectral data in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~146.0 | Singlet | - | C-NH₂ | | ~130.0 | Doublet | ~6.0 (³JCF) | C-ortho to -NH₂ | | ~128.5 | Doublet | ~18.0 (²JCF) | C-ortho to -CH₂F | | ~115.0 | Singlet | - | C-ipso to -CH₂F | | ~84.0 | Doublet | ~170.0 (¹JCF) | -CH₂F |

Note: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent, concentration, and instrument parameters.

Interpretation of the ¹³C NMR Spectrum

The carbon directly attached to the fluorine atom (-CH₂F) exhibits the most prominent feature in the ¹³C NMR spectrum. It appears as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 170.0 Hz. This large coupling is a definitive indicator of a direct C-F bond.

The aromatic carbons also display couplings to the fluorine atom, though with smaller magnitudes. The carbons ortho to the fluoromethyl group appear as a doublet with a two-bond coupling constant (²JCF) of around 18.0 Hz. The carbons meta to the fluoromethyl group (ortho to the amino group) show a smaller three-bond coupling (³JCF) of about 6.0 Hz. The carbon ipso to the amino group is generally unaffected by the fluorine and appears as a singlet.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Materials:

-

This compound (5-20 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8% D)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

-

-

Procedure:

-

Weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Place a small plug of cotton or glass wool into a Pasteur pipette to act as a filter.

-

Transfer the solution from the vial to the NMR tube using the filtered Pasteur pipette. The final volume in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

-

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

-

Data Processing

-

Software: Standard NMR processing software such as MestReNova, TopSpin, or ACD/Labs.

-

Steps:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both the ¹H and ¹³C spectra to determine their chemical shifts.

-

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, coupled with the interpretation of key chemical shifts and coupling constants, offers a valuable resource for the structural verification of this important synthetic intermediate. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR data, ensuring accurate and reproducible results in a research and development setting.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments. Wiley-VCH.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

An In-Depth Technical Guide to the Synthesis of 4-(Fluoromethyl)aniline from 4-Aminobenzyl Alcohol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to obtain 4-(fluoromethyl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-aminobenzyl alcohol. Recognizing the chemical sensitivity of the primary amine, this guide details a strategic three-step pathway involving protection, fluorination, and deprotection. Each stage is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of fluorinated organic molecules.

Introduction: The Significance of the Fluoromethylanilino Moiety

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound scaffold, in particular, serves as a critical intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of a reactive amino group for further functionalization and a fluoromethyl group that can enhance pharmacokinetic profiles. This guide presents a reliable and reproducible synthetic strategy to access this important molecule.

Synthetic Strategy: A Three-Pillar Approach

The direct conversion of 4-aminobenzyl alcohol to this compound is fraught with challenges due to the nucleophilic and basic nature of the aniline's amino group. This functionality can react with common fluorinating agents, leading to undesired side products and diminished yields. Therefore, a more strategic and reliable approach involves a three-step sequence:

-

Protection: The amino group of 4-aminobenzyl alcohol is temporarily masked with a suitable protecting group to prevent its interference in the subsequent fluorination step.

-

Fluorination: The benzylic alcohol of the protected intermediate is converted to a fluoride using a deoxyfluorination agent.

-

Deprotection: The protecting group is selectively removed to unveil the desired this compound.

This methodical approach ensures high yields and purity of the final product.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Protection of 4-Aminobenzyl Alcohol

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality in this synthesis. It is easily introduced under mild conditions and is stable to the conditions of the subsequent deoxyfluorination step. Furthermore, its removal is typically straightforward, requiring acidic conditions that are unlikely to affect the newly installed fluoromethyl group.[1][2]

Protocol: Synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate [3]

-

To a solution of 4-aminobenzyl alcohol (1.0 g, 8.12 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIEA, 1.4 mL, 8.12 mmol).

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.9 mL, 8.12 mmol).

-

Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash with 0.1 N hydrochloric acid (HCl) to remove any unreacted amine and DIEA.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 1:1 v/v) to afford tert-butyl (4-(hydroxymethyl)phenyl)carbamate as a white solid.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Aminobenzyl Alcohol | 123.15 | 1.0 g | 8.12 |

| Di-tert-butyl dicarbonate | 218.25 | 1.9 mL | 8.12 |

| DIEA | 129.24 | 1.4 mL | 8.12 |

| THF | - | 80 mL | - |

Table 1: Reagents for the BOC protection of 4-aminobenzyl alcohol.

Step 2: Deoxyfluorination of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Rationale: The conversion of the benzylic alcohol to a fluoride is a critical step. Several deoxyfluorination reagents are available, with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) being common choices. Deoxo-Fluor is often preferred due to its enhanced thermal stability compared to DAST.[4][5] The reaction proceeds via an SN2 mechanism, where the hydroxyl group is activated by the fluorinating agent and subsequently displaced by a fluoride ion.[6][7]

Protocol: Synthesis of tert-Butyl (4-(fluoromethyl)phenyl)carbamate

-

Dissolve tert-butyl (4-(hydroxymethyl)phenyl)carbamate (1.0 g, 4.48 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a fluorinated polyethylene flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor (0.74 mL, 4.04 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl (4-(fluoromethyl)phenyl)carbamate.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 223.27 | 1.0 g | 4.48 |

| Deoxo-Fluor | 221.24 | 0.74 mL | 4.04 |

| Dichloromethane | - | 20 mL | - |

Table 2: Reagents for the deoxyfluorination of N-BOC-4-aminobenzyl alcohol.

Figure 2: Simplified mechanism of deoxyfluorination using an aminosulfur trifluoride reagent.

Step 3: Deprotection of tert-Butyl (4-(fluoromethyl)phenyl)carbamate

Rationale: The final step involves the removal of the BOC protecting group to yield the target aniline. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, tert-butanol, and carbon dioxide. Trifluoroacetic acid (TFA) in an inert solvent like DCM is a highly effective and common method for this transformation.[8]

Protocol: Synthesis of this compound [8]

-

Dissolve tert-butyl (4-(fluoromethyl)phenyl)carbamate (0.5 g, 2.09 mmol) in DCM (10 mL).

-

Add trifluoroacetic acid (TFA, 2 mL) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in EtOAc and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or column chromatography if necessary.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| tert-Butyl (4-(fluoromethyl)phenyl)carbamate | 239.28 | 0.5 g | 2.09 |

| Trifluoroacetic Acid | 114.02 | 2 mL | - |

| Dichloromethane | - | 10 mL | - |

Table 3: Reagents for the deprotection of N-BOC-4-(fluoromethyl)aniline.

Characterization Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Spectroscopic Data |

| 4-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 623-04-1 | ¹H NMR consistent with structure. |

| tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | C₁₂H₁₇NO₃ | 223.27 | 144072-29-7 | ¹H NMR (CDCl₃) δ: 7.28 (d, 2H), 7.19 (d, 2H), 6.83 (s, 1H), 4.53 (s, 2H), 1.49 (s, 9H).[3] |

| This compound | C₇H₈FN | 125.14 | 61865-29-0 | ¹⁹F NMR and ¹H NMR consistent with the fluoromethylaniline structure.[9] |

Table 4: Physicochemical and spectroscopic data for key compounds in the synthesis.

Safety and Handling Considerations

-

Fluorinating Agents: Deoxyfluorination reagents such as DAST and Deoxo-Fluor are corrosive and react violently with water to produce hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Plastic labware is recommended for handling these reagents.

-

Acids: Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

-

Solvents: Anhydrous solvents are required for the protection and fluorination steps. Ensure proper drying techniques are used. Dichloromethane is a suspected carcinogen; handle in a fume hood.

Conclusion

The synthesis of this compound from 4-aminobenzyl alcohol is effectively achieved through a three-step sequence of BOC protection, deoxyfluorination, and deprotection. This method circumvents the challenges associated with the direct fluorination of the unprotected aniline. The protocols provided in this guide are robust and have been designed to provide high yields of the desired product. By understanding the rationale behind each step and adhering to the detailed procedures, researchers can confidently synthesize this valuable fluorinated building block for applications in drug discovery and development.

References

- Moon, M. J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.

-

Amer, A., et al. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate. Retrieved from [Link]

- Sladojevich, F., et al. (2011). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society.

- Aprile, S., et al. (2025).

- Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.

- Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.

- Marazzi, M., et al. (2016). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

- Genentech, Inc. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.

-

Synthonix. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (n.d.). Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor. Retrieved from [Link]

-

The Organic Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

-

PubMed. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. BOC-4-AMINOBENZYLALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 4. Deoxofluor - Enamine [enamine.net]

- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.com]

4-(Fluoromethyl)aniline: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide offers a comprehensive examination of 4-(Fluoromethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document elucidates the compound's core physical and chemical properties, outlines its synthesis and reactivity, and explores its applications, particularly within the realm of drug discovery. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this versatile chemical building block. The content is structured to be both informative and practical, with an emphasis on scientific integrity and real-world applicability in a laboratory setting.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. Organofluorine compounds often exhibit unique physicochemical properties that can profoundly influence biological activity and material characteristics. This compound, a member of this important class of molecules, presents a compelling case study in the nuanced effects of fluorination. The replacement of a methyl group's hydrogen with a fluorine atom in p-toluidine to yield this compound introduces subtle yet significant electronic and conformational changes. The high electronegativity of the fluorine atom in the fluoromethyl group imparts a moderate inductive electron-withdrawing effect, which modulates the basicity of the aniline nitrogen and the reactivity of the aromatic ring. This guide will provide a detailed exploration of the properties and utility of this compound, offering a valuable resource for its application in innovative research endeavors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and application in various scientific disciplines.

Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 61865-29-0[1]

-

Molecular Formula: C₇H₈FN[1]

-

Molecular Weight: 125.14 g/mol [1]

-

Canonical SMILES: C1=CC(=CC=C1CF)N[1]

-

InChI: InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2[1]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | Not explicitly available; likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Refractive Index | Not explicitly available | |

| pKa (of conjugate acid) | Expected to be lower than aniline (4.6) due to the electron-withdrawing fluoromethyl group |

Synthesis and Reactivity

Synthetic Routes

The most common and practical laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 1-(fluoromethyl)-4-nitrobenzene. This transformation is typically achieved with high efficiency using standard reduction methodologies.

Workflow for the Synthesis of this compound

Caption: General synthetic pathway to this compound.

Experimental Protocol: Reduction of 1-(Fluoromethyl)-4-nitrobenzene with Tin(II) Chloride

-

Reaction Setup: To a stirred solution of 1-(fluoromethyl)-4-nitrobenzene in a suitable solvent such as ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically exothermic and may require external cooling to maintain a moderate temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly alkaline. This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of the nucleophilic amino group and the electron-withdrawing fluoromethyl substituent.

-

Reactions of the Amino Group: The primary amine functionality undergoes a wide range of reactions characteristic of anilines, including acylation, alkylation, sulfonylation, and diazotization followed by subsequent transformations (e.g., Sandmeyer reaction). These reactions are fundamental for incorporating the 4-(fluoromethyl)phenyl moiety into larger molecular frameworks.

-

Electrophilic Aromatic Substitution: The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution. However, the deactivating, electron-withdrawing nature of the fluoromethyl group at the para position will direct incoming electrophiles primarily to the ortho position relative to the amino group. The overall rate of substitution will be somewhat attenuated compared to aniline itself.

Logical Framework of Reactivity

Caption: Key determinants of this compound's reactivity.

Applications in Drug Discovery and Materials Science

The introduction of a fluoromethyl group provides a valuable tool for fine-tuning molecular properties, making this compound a desirable building block in several advanced applications.

Medicinal Chemistry

In the context of drug discovery, the 4-(fluoromethyl)phenyl scaffold can be utilized to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the benzylic position, a common metabolic pathway for toluene and its derivatives. This can lead to an increased in vivo half-life of a drug candidate.

-

Modulate Lipophilicity: The fluoromethyl group can subtly alter the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Fine-Tune Basicity: The electron-withdrawing nature of the fluoromethyl group reduces the basicity of the aniline nitrogen. This modulation of pKa can be crucial for optimizing interactions with biological targets and for improving oral bioavailability.

Materials Science

The electronic properties of this compound also lend themselves to applications in materials science, including:

-

Polymer Chemistry: It can serve as a monomer for the synthesis of specialty polymers with tailored thermal stability, dielectric properties, and refractive indices.

-

Organic Electronics: The fluorinated aniline moiety can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to influence charge transport properties and device performance.

Safety and Handling

As with all aniline derivatives, this compound should be handled with care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Toxicological Profile: While specific toxicity data for this compound is limited, it should be treated as a potentially toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition. Keep the container tightly sealed.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate that offers a unique combination of properties for the design of new molecules in medicinal chemistry and materials science. Its synthesis is straightforward, and its reactivity is well-defined, allowing for its versatile incorporation into a wide array of molecular architectures. The subtle yet significant electronic and metabolic effects of the fluoromethyl group make it a powerful tool for researchers seeking to optimize the performance of their target compounds. This guide has provided a foundational overview to facilitate the effective and safe use of this compound in pioneering research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-(Fluoromethyl)aniline for Advanced Research and Development

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. Among the myriad of fluorinated building blocks, 4-(Fluoromethyl)aniline emerges as a particularly valuable synthon. Its unique electronic signature, characterized by the moderately electron-withdrawing fluoromethyl group (-CH₂F) positioned para to a nucleophilic amino group, offers a nuanced tool for medicinal chemists and materials scientists. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in advanced synthetic protocols, designed for researchers, scientists, and drug development professionals. The strategic placement of the fluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a key player in the development of next-generation pharmaceuticals and functional materials.[1][2]

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.